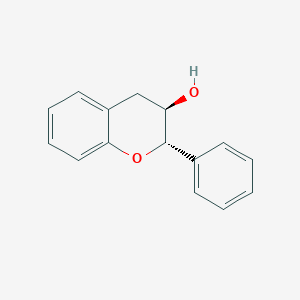

3-Flavanol, trans-(+)-

説明

3-Flavanol, trans-(+)- is a naturally occurring flavonoid that is found in various plants. It has been extensively studied for its potential health benefits and has been shown to exhibit a wide range of biological activities.

科学的研究の応用

Bioactivity and Health Benefits

Flavanols, including 3-Flavanol, trans-(+)-, are present in a variety of foods like cocoa, red wine, and green tea. They are potent antioxidants with various health benefits. Studies have shown that these compounds can affect platelet aggregation, vascular inflammation, and endothelial nitric oxide metabolism. They are linked to protective effects against neurodegeneration and cardiovascular diseases. For instance, intake of cocoa, rich in flavanols, is inversely associated with cardiovascular and all-cause mortality in older males (Hackman et al., 2007). Flavanols like 3-Flavanol, trans-(+)-, also exhibit anti-inflammatory, anticarcinogenic, cardioprotective, antimicrobial, and neuroprotective properties (Luo et al., 2022).

Role in Plant Defense

In plants like Norway spruce, monomeric and polymeric flavan-3-ols serve as antifungal defense compounds. These compounds increase in response to fungal infection, indicating their role in plant protection against pathogens (Hammerbacher et al., 2014).

Influence on Grape Seed Composition

Flavan-3-ol compounds in grape seeds significantly contribute to the antioxidant activity and are responsible for certain sensory qualities of food products. Genetic and environmental factors influence the flavanol content in grape seeds, impacting wine and grape-derived product quality (Hernández et al., 2017).

Synthesis and Potential Drug Applications

The synthesis of chiral flavanols with controlled stereocenters is an area of interest in medicinal chemistry. These compounds, including 3-Flavanol, trans-(+)-, have shown potential in anti-inflammatory drug development due to their effects on cytokine secretion and gene transcription related to inflammation pathways (Yang et al., 2022).

Association with Blood Pressure Reduction

Studies indicate that high intake of flavan-3-ols is linked to lower blood pressure, comparable to the effects of a Mediterranean Diet or moderate salt reduction. This suggests their role in cardiovascular health maintenance (Ottaviani et al., 2020).

Anti-Inflammatory and Anti-Invasion Properties

Flavanols have been found to inhibit matrix-proteases instrumental in inflammation and cancer invasion, such as leukocyte elastase (LE) and gelatinases. This property is significant in designing molecules to hinder inflammation, cancer invasion, and angiogenesis (Sartor et al., 2002).

Cognitive and Vascular Benefits

Research on the ingestion of flavanol-rich cocoa shows increased brain activity during cognitive tasks, suggesting potential benefits for vascular impairment treatment, including dementia and strokes (Francis et al., 2006).

特性

CAS番号 |

184713-81-3 |

|---|---|

製品名 |

3-Flavanol, trans-(+)- |

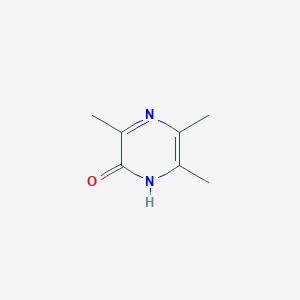

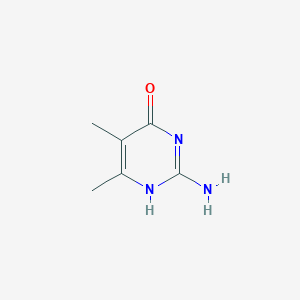

分子式 |

C15H14O2 |

分子量 |

226.27 g/mol |

IUPAC名 |

(2S,3R)-2-phenyl-3,4-dihydro-2H-chromen-3-ol |

InChI |

InChI=1S/C15H14O2/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,13,15-16H,10H2/t13-,15+/m1/s1 |

InChIキー |

OEIJRRGCTVHYTH-HIFRSBDPSA-N |

異性体SMILES |

C1[C@H]([C@@H](OC2=CC=CC=C21)C3=CC=CC=C3)O |

SMILES |

C1C(C(OC2=CC=CC=C21)C3=CC=CC=C3)O |

正規SMILES |

C1C(C(OC2=CC=CC=C21)C3=CC=CC=C3)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)

![5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid](/img/structure/B184720.png)